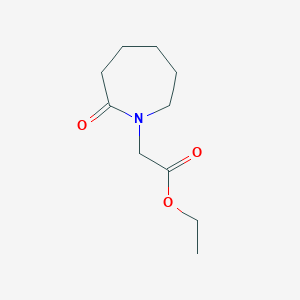![molecular formula C14H18N4O4 B1366313 1-Hydroxy-2-imino-5-[(3,4,5-triméthoxyphényl)méthyl]pyrimidin-4-amine CAS No. 27653-68-5](/img/structure/B1366313.png)
1-Hydroxy-2-imino-5-[(3,4,5-triméthoxyphényl)méthyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapies contre le cancer
Le groupe TMP a montré des effets anti-cancéreux remarquables. Il inhibe efficacement diverses cibles telles que la tubuline, la protéine de choc thermique 90 (Hsp90) et la déméthylase lysine-spécifique de l'histone 1 (HLSD1), qui sont cruciales dans la prolifération et la survie des cellules cancéreuses . TAK-659, en ciblant BTK, joue un rôle clé dans les malignités des cellules B, offrant une stratégie thérapeutique potentielle pour des affections comme le lymphome et la leucémie.
Applications antibactériennes et antifongiques
Les composés contenant le pharmacophore TMP ont démontré une efficacité significative contre les agents pathogènes bactériens et fongiques, notamment Helicobacter pylori et Mycobacterium tuberculosis . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques et antifongiques, en particulier à l'ère de la résistance croissante aux médicaments existants.
Activité antivirale
Les composés à base de TMP présentent un potentiel contre les virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe . Cela ouvre des voies de recherche pour de nouvelles thérapies antivirales qui pourraient compléter ou améliorer les protocoles de traitement actuels.
Propriétés antiparasitaires
Il existe des preuves d'une efficacité significative contre des parasites comme Leishmania, Malaria et Trypanosoma . Cela positionne TAK-659 et des composés similaires comme des candidats prometteurs pour le développement de nouveaux médicaments antiparasitaires, ce qui est essentiel compte tenu du fardeau mondial des maladies parasitaires.
Effets neuroprotecteurs
Le groupe TMP a été associé à des propriétés anti-Alzheimer et antidépressives . La recherche sur le rôle de TAK-659 dans la neuroprotection pourrait conduire à des percées dans le traitement des maladies neurodégénératives et des troubles de l'humeur.
Utilisations anti-inflammatoires et analgésiques
Ces composés ont également montré des propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques . De plus, leur potentiel en tant qu'agents anti-migraineux pourrait conduire à de nouveaux traitements pour les céphalées.
Recherche cardiovasculaire
Compte tenu du rôle du récepteur du facteur de croissance dérivé des plaquettes β (PDGFRβ) dans les maladies vasculaires, les composés contenant du TMP qui inhibent le PDGFRβ peuvent avoir des applications dans la recherche cardiovasculaire . Cela pourrait conduire à de nouvelles thérapies pour des affections comme l'athérosclérose et l'hypertension artérielle.
Amélioration de la chimiothérapie
Des études ont indiqué que les composés TMP peuvent améliorer l'efficacité de la chimiothérapie. Par exemple, la combinaison d'un agent à base de TMP avec d'autres molécules s'est avérée stimuler la thérapie anticancéreuse avec des effets indésirables réduits . Cette approche synergique pourrait améliorer l'index thérapeutique des schémas de chimiothérapie.
Mécanisme D'action
Biochemical Pathways
The Trimethoxyphenyl (TMP) group, which is part of the molecular structure of TAK-659, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Propriétés
IUPAC Name |
1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZHNKZSZREPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27653-68-5 |
Source


|
| Record name | Trimethoprim 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHOPRIM 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)


![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

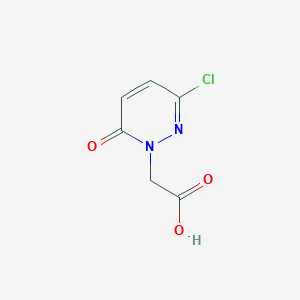
![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
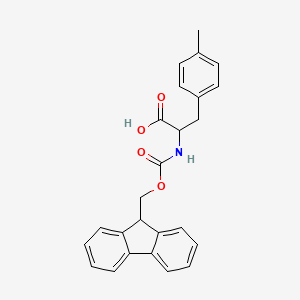
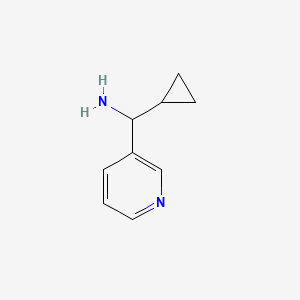

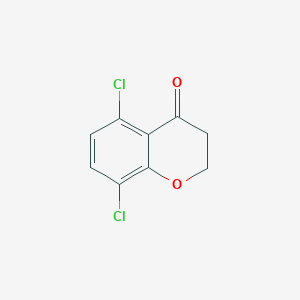
![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B1366276.png)
